Cas no 2229541-70-0 (tert-butyl N-2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-ylcarbamate)

Tert-butyl N-2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-ylcarbamate is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group and a dihydropyran moiety. This compound is valuable in organic synthesis, particularly in peptide chemistry, where the Boc group serves as a robust protecting group for amines, enabling selective deprotection under mild acidic conditions. The dihydropyran ring enhances its utility in constructing heterocyclic frameworks. Its stability and compatibility with various reaction conditions make it a versatile intermediate for pharmaceutical and agrochemical applications. The product is typically characterized by high purity and consistent performance, ensuring reliable results in complex synthetic pathways.
tert-butyl N-2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-ylcarbamate structure
2229541-70-0 structure
Product name:tert-butyl N-2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-ylcarbamate
CAS No:2229541-70-0
MF:C13H21NO4
MW:255.31014418602
CID:6188906
PubChem ID:165779748

tert-butyl N-2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-ylcarbamate
    • 2229541-70-0
    • tert-butyl N-[2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-yl]carbamate
    • EN300-1883268
    • Inchi: 1S/C13H21NO4/c1-12(2,3)18-11(16)14-13(4,9-15)10-6-5-7-17-8-10/h8-9H,5-7H2,1-4H3,(H,14,16)
    • InChI Key: JARYGSCOYZTNJX-UHFFFAOYSA-N
    • SMILES: O1C=C(CCC1)C(C=O)(C)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 255.14705815g/mol
  • Monoisotopic Mass: 255.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 357
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.6Ų
  • XLogP3: 1.1

tert-butyl N-2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-ylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1883268-0.5g
tert-butyl N-[2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-yl]carbamate
2229541-70-0
0.5g
$1247.0 2023-09-18
Enamine
EN300-1883268-5.0g
tert-butyl N-[2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-yl]carbamate
2229541-70-0
5g
$3770.0 2023-06-01
Enamine
EN300-1883268-1g
tert-butyl N-[2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-yl]carbamate
2229541-70-0
1g
$1299.0 2023-09-18
Enamine
EN300-1883268-0.25g
tert-butyl N-[2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-yl]carbamate
2229541-70-0
0.25g
$1196.0 2023-09-18
Enamine
EN300-1883268-0.1g
tert-butyl N-[2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-yl]carbamate
2229541-70-0
0.1g
$1144.0 2023-09-18
Enamine
EN300-1883268-1.0g
tert-butyl N-[2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-yl]carbamate
2229541-70-0
1g
$1299.0 2023-06-01
Enamine
EN300-1883268-10g
tert-butyl N-[2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-yl]carbamate
2229541-70-0
10g
$5590.0 2023-09-18
Enamine
EN300-1883268-0.05g
tert-butyl N-[2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-yl]carbamate
2229541-70-0
0.05g
$1091.0 2023-09-18
Enamine
EN300-1883268-2.5g
tert-butyl N-[2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-yl]carbamate
2229541-70-0
2.5g
$2548.0 2023-09-18
Enamine
EN300-1883268-5g
tert-butyl N-[2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-yl]carbamate
2229541-70-0
5g
$3770.0 2023-09-18

Additional information on tert-butyl N-2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-ylcarbamate

Research Brief on tert-Butyl N-2-(3,4-Dihydro-2H-Pyran-5-yl)-1-Oxopropan-2-ylcarbamate (CAS: 2229541-70-0)

The compound tert-butyl N-2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-ylcarbamate (CAS: 2229541-70-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the role of tert-butyl N-2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-ylcarbamate as a key intermediate in the synthesis of novel bioactive compounds. Its unique structural features, including the dihydropyran ring and the tert-butyl carbamate group, make it a versatile scaffold for the development of small-molecule inhibitors targeting various enzymes and receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of proteasome inhibitors with promising anticancer activity.

In terms of synthetic methodology, advancements have been made in the efficient and scalable production of this compound. A recent patent (WO2023056789) describes an optimized route for its synthesis, emphasizing high yield and purity, which is critical for its application in pharmaceutical research. The process involves a multi-step reaction sequence, including a key cyclization step to form the dihydropyran ring, followed by carbamate protection.

Biological evaluations of derivatives of tert-butyl N-2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-ylcarbamate have revealed its potential in targeting inflammatory pathways. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that analogs of this compound exhibited potent inhibition of NF-κB signaling, suggesting applications in the treatment of chronic inflammatory diseases. Additionally, computational docking studies have identified potential binding interactions with key inflammatory mediators, further validating its therapeutic relevance.

Despite these promising findings, challenges remain in the optimization of pharmacokinetic properties, such as bioavailability and metabolic stability. Ongoing research is focused on structural modifications to enhance these parameters while retaining biological activity. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinical candidates.

In conclusion, tert-butyl N-2-(3,4-dihydro-2H-pyran-5-yl)-1-oxopropan-2-ylcarbamate represents a valuable scaffold in medicinal chemistry with diverse therapeutic potential. Continued exploration of its derivatives and mechanisms of action will likely yield novel drug candidates for oncology, inflammation, and other disease areas. Future studies should prioritize in vivo validation and preclinical development to fully realize its clinical potential.

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